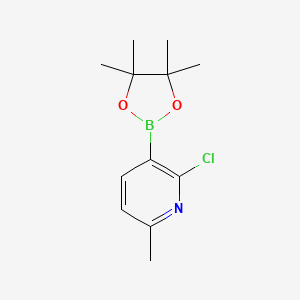

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFFDZHADXLZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694431 | |

| Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-64-6 | |

| Record name | 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Miyaura borylation reaction enables direct conversion of aryl halides into boronic esters using bis(pinacolato)diboron () and palladium catalysts. For the target compound, this method requires 3-bromo-2-chloro-6-methylpyridine as the precursor. The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester.

Representative Protocol:

Optimization Strategies

Key parameters influencing yield include halogen type, catalyst selection, and solvent polarity:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Halogen (X) | Br (vs. Cl) | 65 |

| Catalyst | Pd(OAc)₂/XPhos | >90 |

| Solvent | Toluene/EtOH (3:1) | 65 |

| Temperature | 90°C | 65 |

Bromo-substituted precursors outperform chloro analogues due to enhanced oxidative addition kinetics. Pd(OAc)₂/XPhos systems mitigate steric hindrance from the methyl and chloro groups, improving turnover.

Metal-Halogen Exchange with n-Butyllithium

Reaction Overview

This method involves lithium-halogen exchange at the 3-position of 3-bromo-2-chloro-6-methylpyridine , followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The steps include:

Representative Protocol:

Challenges and Limitations

-

Regioselectivity : Competing lithiation at positions 4 or 5 may occur, necessitating precise temperature control.

-

Moisture Sensitivity : Strict anhydrous conditions are critical to prevent boronic ester hydrolysis.

Industrial-Scale Production

Batch Reactor Design

Large-scale synthesis employs batch reactors with:

Continuous Flow Systems

Microreactors enhance heat/mass transfer for Miyaura borylation, reducing reaction times from 18 hours to <1 hour.

Comparative Analysis of Methods

| Method | Miyaura Borylation | Metal-Halogen Exchange |

|---|---|---|

| Yield | 65% | 65% |

| Catalyst Cost | High (Pd-based) | Low (n-BuLi) |

| Scalability | Excellent (flow systems) | Moderate (batch-only) |

| Byproducts | Minimal | Halide salts |

Miyaura borylation is preferred for scalability and functional group tolerance, whereas metal-halogen exchange suits small-scale syntheses with readily available precursors .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound serves as a scaffold for the synthesis of pyridine-based drugs. Its derivatives have shown potential as anti-infectives and anticancer agents. For example, pyridine derivatives have been studied for their activity against various strains of bacteria and fungi, demonstrating effective minimum inhibitory concentrations (MIC) .

- Antiviral Activity :

-

Anticancer Research :

- The compound has been explored for its potential in treating various cancers. Studies have reported that certain derivatives exhibit significant activity against breast and prostate cancer cell lines . The ability to modify the dioxaborolane moiety contributes to the development of targeted therapies.

Material Science Applications

- Catalysis :

- Synthesis of Organoboron Compounds :

Case Study 1: Antibacterial Activity

A study evaluated several pyridine derivatives derived from 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine against Gram-positive bacteria. Compounds exhibited MIC values ranging from 0.25 to 1 μg/mL against strains like Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 2: Anticancer Efficacy

In another research effort, derivatives were tested against various cancer cell lines. Notably, one derivative showed an IC50 value of 15 nM against prostate cancer cells, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action for 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Substitution Patterns and Reactivity

The reactivity and applications of boron-containing pyridines are highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

Electronic and Steric Effects

- Chlorine vs. Methoxy/Ethoxy : The electron-withdrawing Cl group (target compound) activates the boronate for cross-coupling, whereas electron-donating OMe/OEt groups () deactivate it, requiring harsher reaction conditions.

- Trifluoromethyl (CF₃) : The strong electron-withdrawing nature of CF₃ () enhances oxidative stability but may reduce coupling efficiency due to steric crowding.

- Hydroxyl (OH) : While 6-Bpin-3-OH () is useful for further functionalization, the OH group necessitates protection (e.g., as a silyl ether) to prevent side reactions.

Commercial Availability and Pricing

Suzuki-Miyaura Coupling Performance

Pharmaceutical Relevance

- The methyl group (6-Me) in the target compound improves metabolic stability compared to unsubstituted analogs, making it a preferred intermediate in kinase inhibitor synthesis .

- Hydroxyl-bearing analogs () are utilized in prodrug designs but require additional synthetic steps for protection/deprotection.

Biological Activity

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 239.53 g/mol

- CAS Number : 652148-92-0

- Structure : The compound contains a pyridine ring substituted with a chloro and a dioxaborolane moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to 2-chloro-6-methylpyridine have shown significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | A549 (lung cancer) | 0.56 | Inhibition of tubulin polymerization |

| Similar pyridine derivatives | MDA-MB-435 (breast cancer) | <0.01 | Apoptosis induction |

Antiviral Activity

The antiviral properties of pyridine derivatives have also been explored. A study indicated that certain pyridine compounds exhibited activity against HIV strains with low EC50 values. Although specific data on 2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited, its structural similarities suggest potential antiviral efficacy.

Toxicological Profile

The toxicological assessment of 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has shown that it may cause skin and eye irritation (H315 and H319 classifications) but lacks significant acute toxicity at lower doses in animal models .

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyridine derivatives:

- Objective : To evaluate the anticancer effects on lung cancer cells.

- Methodology : A549 cells were treated with varying concentrations of the compound.

- Results : A significant reduction in cell viability was observed at concentrations as low as 0.56 µM.

Case Study 2: Antiviral Potential

A related study investigated the antiviral activity of structurally similar compounds against HIV:

- Objective : To assess the efficacy against resistant strains.

- Methodology : Compounds were screened for their EC50 values against multiple HIV strains.

- Results : Several derivatives exhibited potent activity with EC50 values below 10 nM.

Q & A

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns and boron integration. The chloro and methyl groups on the pyridine ring produce distinct splitting patterns, while the dioxaborolane moiety shows characteristic peaks for methyl groups (δ ~1.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Adjust mobile phases (e.g., acetonitrile/water) to resolve potential by-products .

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS), expecting a molecular ion peak at m/z 293.2 (M+H) .

Basic: What are standard reaction conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

Methodological Answer:

- Catalyst System: Use Pd(PPh) (5 mol%) or PdCl(dppf) (2 mol%) for aryl halide coupling partners .

- Solvent: Optimize in tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility of hydrophobic substrates .

- Base: Employ aqueous NaCO (2M) or KPO (1.5 eq) to deprotonate intermediates and drive the reaction .

- Temperature: React at 80–100°C under inert atmosphere (N/Ar) for 12–24 hours .

Advanced: How can steric hindrance from the dioxaborolane group be mitigated during coupling reactions?

Methodological Answer:

- Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility and reduce steric aggregation .

- Catalyst Screening: Test bulky ligands like XPhos or SPhos to enhance catalyst turnover in hindered environments .

- Microwave-Assisted Synthesis: Apply controlled microwave heating (e.g., 120°C, 30 min) to accelerate reaction kinetics and reduce decomposition .

- By-Product Analysis: Use LC-MS to identify boronic acid hydrolysis products (e.g., free boronic acid at m/z 211.1) and adjust drying protocols for reagents .

Advanced: How can computational modeling predict reactivity trends for derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the boron center’s LUMO energy predicts Suzuki coupling efficiency .

- Molecular Dynamics (MD): Simulate solvent-cage effects to optimize solvent choices for specific reaction steps (e.g., THF vs. toluene for steric accessibility) .

- Substituent Effect Studies: Compare Hammett parameters (σ) of substituents (e.g., Cl vs. Br) to correlate electronic effects with reaction rates .

Advanced: How to troubleshoot inconsistent yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Characterization: Isolate and analyze intermediates (e.g., via -NMR) to confirm boronate stability during steps like halogenation or methylation .

- Reaction Monitoring: Use in-situ IR spectroscopy to track boronate consumption (C-B stretching at ~1370 cm) and optimize stoichiometry .

- By-Product Identification: Perform GC-MS to detect deboronation products or dimerization artifacts, which may require adjusted temperatures or catalyst loadings .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in amber glass vials to prevent photodegradation of the dioxaborolane group .

- Desiccation: Use vacuum-sealed containers with molecular sieves (3Å) to minimize hydrolysis of the boronate ester .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: How to design a regioselective functionalization strategy for the pyridine ring?

Methodological Answer:

- Directed Ortho-Metalation: Use a directing group (e.g., methyl at C6) to facilitate lithiation at C4, followed by electrophilic quenching .

- Cross-Coupling Selectivity: Exploit steric effects—chloro at C2 and methyl at C6 favor electrophilic substitution at C5 in Pd-mediated reactions .

- Protection/Deprotection: Temporarily protect the boronate group with diethanolamine to enable orthogonal functionalization of other positions .

Advanced: How to analyze conflicting spectral data for boron-containing intermediates?

Methodological Answer:

- -NMR Validation: Confirm boron hybridization (sp vs. sp) via chemical shifts: dioxaborolanes typically appear at δ ~30 ppm .

- Heteronuclear Correlation (HMBC): Map - couplings to resolve ambiguities in substitution patterns .

- Reference Standards: Compare with spectra of analogous compounds (e.g., 2-methoxy-6-dioxaborolane-pyridine) to identify diagnostic peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.